シチジン3'-モノホスフェート

概要

説明

3'-CMP is a cytidine 3'-phosphate compound with a monophosphate group at the 3'-position. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a cytidine 3'-phosphate and a pyrimidine ribonucleoside 3'-monophosphate. It is a conjugate acid of a 3'-CMP(2-).

3'-CMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cytidine 3'-monophosphate is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.

Cytidine (dihydrogen phosphate). A cytosine nucleotide containing one phosphate group esterified to the sugar moiety in the 2', 3' or 5' position.

科学的研究の応用

生化学研究

シチジン3'-モノホスフェートはリボヌクレオチド です。 生化学研究、特にエピジェネティクス、転写、翻訳の分野で使用されています 。 RNA、DNA、およびタンパク質合成において重要な役割を果たします 。

リボヌクレアーゼの動力学解析

シチジン3'-モノホスフェートは、さまざまなリボヌクレアーゼの動力学解析のためのモデル基質として使用されます 。 特にリボヌクレアーゼAを含む研究で使用されます 。

シチジン三リン酸の生成

シチジン3'-モノホスフェートは、マルチ酵素カスケードシステムを介してシチジン三リン酸(CTP)の生成に関与しています 。 このプロセスには、脱アミノ化とウリジンリン酸化経路が含まれます 。

薬物合成

シチジン3'-モノホスフェートから生成されるCTPは、シチコリンなどの薬物の合成のための直接の前駆体です 。 また、リン脂質、タンパク質、および核酸の代謝に関与する他の薬物の合成にも使用されます 。

化学療法抵抗性の調節

Safety and Hazards

将来の方向性

Targeting nucleotide metabolism, including that of Cytidine 3’-monophosphate, is a promising approach to enhance cancer immunotherapy . Dysregulated nucleotide metabolism can promote tumor growth and interact with the host immune system, providing future insights into targeting nucleotide metabolism for immunotherapeutic treatment .

作用機序

Target of Action

Cytidine 3’-monophosphate (CMP) primarily targets the enzyme Ribonuclease pancreatic . This enzyme plays a crucial role in the metabolism of RNA, a fundamental process in all living cells .

Mode of Action

CMP is a ribonucleotide that is produced by the hydrolysis of cytidine 2’,3’-cyclic monophosphate via RNase . This process is inhibited by CMP itself . Additionally, CMP can be dephosphorylated to cytidine by 3’-nucleotidase .

Biochemical Pathways

CMP can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase, with adenosine triphosphate or guanosine triphosphate donating the phosphate group . Since cytidine triphosphate is generated by amination of uridine triphosphate, the main source of CMP is from RNA being decomposed by RNAse .

Pharmacokinetics

It is known that cmp is involved in various metabolic pathways, such as phosphorylation , which can substantially contribute to its activation or inactivation .

Result of Action

Cmp is known to play a crucial role in rna metabolism, which is essential for protein synthesis and other vital cellular functions .

Action Environment

The action, efficacy, and stability of CMP can be influenced by various environmental factors. For instance, the activity of CMP can be affected by the presence of other enzymes and molecules in the cell, as well as by the cell’s metabolic state . .

生化学分析

Biochemical Properties

CMP can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase, with adenosine triphosphate or guanosine triphosphate donating the phosphate group . CMP is also involved in the synthesis of cytidine triphosphate, which is generated by amination of uridine triphosphate . The main source of CMP is from RNA being decomposed by RNAse .

Cellular Effects

CMP has been found to have effects on various types of cells and cellular processes. For instance, it has been suggested that CMP has a positive effect on human skin by reducing melanin content and potentially protecting against skin toxicity caused by EGFR inhibitors . In addition, studies have shown that drugs containing pyrimidine nucleotides, such as CMP, have been effective in pain-intensity reductions in patients with painful conditions like diabetic neuropathy, back pain, and cervical and trauma-compressive changes .

Molecular Mechanism

The molecular mechanism of CMP involves its conversion into other compounds. CMP can be converted into cytidine diphosphate by the enzyme CMP kinase . Furthermore, CMP is involved in the synthesis of cytidine triphosphate, which is generated by amination of uridine triphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, CMP has been used in the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . The technique provides the possibility to address the aggregated impact of cytidine transporters, CMP deaminase, and deoxycytidine kinase on CMP metabolism .

Metabolic Pathways

CMP is involved in several metabolic pathways. It can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase . CMP is also involved in the synthesis of cytidine triphosphate, which is generated by amination of uridine triphosphate .

Transport and Distribution

It is known that CMP is involved in the synthesis of RNA, suggesting that it may be transported and distributed to wherever RNA synthesis occurs within the cell .

Subcellular Localization

Given its role in RNA synthesis, it is likely that CMP is localized in the nucleus where RNA synthesis primarily occurs .

特性

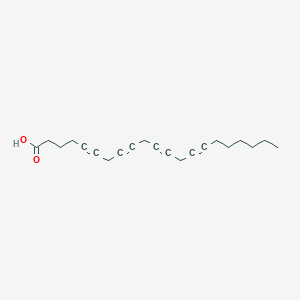

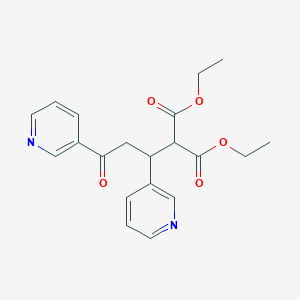

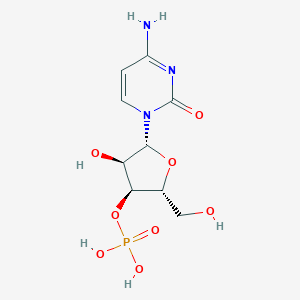

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOOPKANIPLQPU-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004260 | |

| Record name | 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-52-6 | |

| Record name | 3′-CMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Cytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine 3'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 3'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-CYTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DZL5I6D4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine 3'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。